molecular formula C6H7N3O2S2 B12113864 3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole

3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole

Katalognummer: B12113864
Molekulargewicht: 217.3 g/mol
InChI-Schlüssel: IPWSTNLQRMWYFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole (let’s call it CDTA) is a synthetic organic compound with a fascinating molecular structure

Vorbereitungsmethoden

Synthetic Routes:: CDTA can be synthesized through several routes. One common method involves the reaction of 2-chloroacetamide with 1,3-dithiol-2-one (dithiolethione) followed by cyclization to form the triazole ring. The reaction proceeds as follows:

2-chloroacetamide+1,3-dithiol-2-oneCDTA\text{2-chloroacetamide} + \text{1,3-dithiol-2-one} \rightarrow \text{CDTA} 2-chloroacetamide+1,3-dithiol-2-one→CDTA

Reaction Conditions:: The reaction typically occurs under mild conditions, often in a solvent like ethanol or acetonitrile. Catalysts or reagents may be employed to enhance the yield and selectivity.

Industrial Production:: While CDTA is not produced on an industrial scale, its synthesis can be scaled up for research purposes or specialized applications.

Analyse Chemischer Reaktionen

CDTA participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: CDTA can undergo nucleophilic substitution reactions at the sulfur atom.

    Reduction: Reduction of the dioxido group may yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.

Wissenschaftliche Forschungsanwendungen

CDTA finds applications in:

    Organic Synthesis: Its versatility allows for the construction of complex molecules.

    Materials Science: Characterization studies explore its potential in materials applications.

    Pharmaceutical Research: Investigations into its anticancer and anti-inflammatory properties.

Wirkmechanismus

The precise mechanism by which CDTA exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

CDTA’s uniqueness lies in its combination of sulfur, triazole, and dioxido moieties. Similar compounds include other triazoles, thiazoles, and dithiolethiones.

Eigenschaften

Molekularformel

C6H7N3O2S2

Molekulargewicht

217.3 g/mol

IUPAC-Name

3-(1H-1,2,4-triazol-5-ylsulfanyl)-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C6H7N3O2S2/c10-13(11)2-1-5(3-13)12-6-7-4-8-9-6/h1-2,4-5H,3H2,(H,7,8,9)

InChI-Schlüssel

IPWSTNLQRMWYFR-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=CS1(=O)=O)SC2=NC=NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.